molecular formula C30H32N4O4 B2795507 2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034256-62-5

2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2795507
CAS RN: 2034256-62-5
M. Wt: 512.61
InChI Key: KEBALTWKHVUDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H32N4O4 and its molecular weight is 512.61. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Ligand Synthesis for Receptor Visualization

A study by Lacivita et al. (2009) focused on synthesizing "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for high-affinity 5-HT(1A) receptor visualization. One of the compounds displayed high receptor affinity and distinctive fluorescence properties, enabling receptor visualization in cells through fluorescence microscopy (Lacivita et al., 2009).

Luminescent Properties and Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimide compounds with a piperazine substituent. Their findings revealed that these compounds could serve as pH probes and displayed fluorescence quenching via the photoinduced electron transfer (PET) process (Gan et al., 2003).

Halocyclization Studies

Research by Zborovskii et al. (2011) involved the halocyclization of a related compound, resulting in various hydrohalides. These findings contribute to the understanding of chemical transformations involving similar compounds (Zborovskii et al., 2011).

Development of PET Radiotracers

A study by Abate et al. (2011) focused on creating hybrid structures between certain ligands to develop σ(2) PET tracers for tumor diagnosis. This research is crucial for the advancement of diagnostic tools in oncology (Abate et al., 2011).

Fluorimetric Method for Detecting Formaldehyde

Dong et al. (2016) developed a rapid and facile fluorimetric method for detecting formaldehyde using a derivative compound as a reagent. This approach offers a time-efficient method for formaldehyde detection (Dong et al., 2016).

Synthesis of Fused Isoquinolines

Awad et al. (2002) explored new routes for synthesizing fused isoquinolines, contributing to the broader field of organic synthesis and pharmaceuticals (Awad et al., 2002).

properties

IUPAC Name

2-[2-[4-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c1-38-24-9-8-23-19-33(11-10-22(23)18-24)27(35)20-32-14-12-31(13-15-32)16-17-34-29(36)25-6-2-4-21-5-3-7-26(28(21)25)30(34)37/h2-9,18H,10-17,19-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBALTWKHVUDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.